

# Discovery and historical synthesis of dibromonitrobenzene isomers

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-nitrobenzene

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An In-depth Technical Guide on the Discovery and Historical Synthesis of Dibromonitrobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical synthesis of various dibromonitrobenzene isomers. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5][6][7] The strategic placement of bromo and nitro substituents on the benzene ring imparts unique reactivity, making them versatile building blocks in organic synthesis.[1][7] This document details the synthetic routes, experimental protocols, and quantitative data for several key isomers, presented in a clear and comparative format to aid researchers in their work.

## 1,3-Dibromo-2-nitrobenzene

1,3-Dibromo-2-nitrobenzene is a substituted aromatic compound where two bromine atoms are positioned at carbons 1 and 3, and a nitro group is at carbon 2 of the benzene ring.[8][9] It serves as a crucial intermediate in the synthesis of more complex molecules.[7][8][10]

## Synthesis Pathways

A common route to 1,3-dibromo-2-nitrobenzene starts with the nitration of benzene, followed by sequential bromination. The nitro group is a meta-directing and deactivating group, which guides the incoming bromine atoms to the desired positions.[8][11]



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Caption: Synthesis of 1,3-Dibromo-2-nitrobenzene from Benzene.

## Quantitative Data for Synthesis of 1,3-Dibromo-2-nitrobenzene

Starting Material	Reagents	Key Conditions	Product	Yield	Reference
1,3-dibromo-2-nitrobenzene	Dimethyl malonate, Sodium carbonate	N,N-dimethylformamide, 60°C	2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate	97.3%	[10]
1,3-dibromo-2-nitrobenzene	Dimethyl malonate, Sodium carbonate	Dimethyl sulfoxide, 50°C	2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate	98.3%	[10]

## Experimental Protocol: Synthesis of 2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate from 1,3-Dibromo-2-nitrobenzene[10]

- To a three-necked flask, add 150 mL of N,N-dimethylformamide.
- Add 30.0 g of 1,3-dibromo-2-nitrobenzene and 28.0 g of dimethyl malonate and dissolve.
- Add 18.0 g of potassium carbonate.
- The system is heated to 60°C, and the reaction is monitored by thin-layer chromatography until completion.

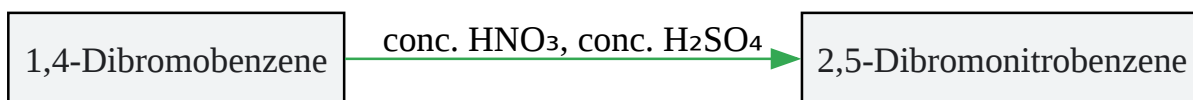
- Add 1 L of water and extract with ethyl acetate (3 x 100 mL).
- Combine the organic phases, wash with water, then with saturated brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution to obtain 37.4 g of 2-(3-bromo-2-nitrobenzaldehyde)-dimethyl malonate (97.3% yield).

## 2,5-Dibromonitrobenzene

2,5-Dibromonitrobenzene is a halogen-substituted nitrobenzene used for its inhibitory and toxic activities against *Tetrahymena pyriformis*.<sup>[12]</sup> It is a yellow crystalline solid and serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.<sup>[3][13]</sup>

## Synthesis Pathways

A primary method for synthesizing 2,5-dibromonitrobenzene is through the nitration of 1,4-dibromobenzene.<sup>[12][13][14]</sup>



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Caption: Synthesis of 2,5-Dibromonitrobenzene.

## Quantitative Data for Synthesis of 2,5-Dibromonitrobenzene

Starting Material	Reagents	Key Conditions	Product	Yield	Melting Point	Reference
1,4-dibromobenzene (50 mmol)	90% HNO <sub>3</sub> (70 mmol), conc. H <sub>2</sub> SO <sub>4</sub> (75 mL), CH <sub>2</sub> Cl <sub>2</sub> (30 mL)	Room temperature, 20 min	2,5-dibromonitrobenzene	97%	83-84°C	<a href="#">[12]</a>
1,4-dibromobenzene (100 mmol)	68% HNO <sub>3</sub> (32 mL), 98% H <sub>2</sub> SO <sub>4</sub> (64 mL)	50°C, 30 min	1,4-dibromo-2-nitrobenzene	68%	-	<a href="#">[14]</a>
1,4-dibromobenzene	-	Nitration	2,5-dibromonitrobenzene	90.2%	-	<a href="#">[13]</a>

## Experimental Protocol: Synthesis of 2,5-Dibromonitrobenzene from 1,4-Dibromobenzene[\[12\]](#)

- A mixture of nitric acid (90%, 4.6 g, 70 mmol) and concentrated sulfuric acid (75 mL) is slowly added dropwise to a solution of 1,4-dibromobenzene (11.8 g, 50 mmol) in dichloromethane (30 mL) and concentrated sulfuric acid (20 mL) at room temperature over 20 minutes.
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
- The reaction is quenched with a 25% aqueous sodium hydroxide solution (3 mL).
- The product is extracted with dichloromethane (30 mL), and the aqueous layer is washed with dichloromethane (10 mL).
- The combined organic phases are dried over anhydrous magnesium sulfate.

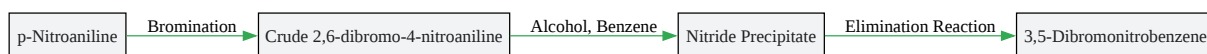
- The solvent is removed by evaporation under reduced pressure to yield 13.7 g (97%) of light yellow crystalline 2,5-dibromonitrobenzene with a melting point of 83-84°C.

## 3,5-Dibromonitrobenzene

3,5-Dibromonitrobenzene, also known as 1,3-dibromo-5-nitrobenzene, is used as an intermediate in the production of pharmaceuticals, organic materials, and OLED materials.[2][5]

## Synthesis Pathways

One synthetic route for 3,5-dibromonitrobenzene involves the bromination of p-nitroaniline to form 2,6-dibromo-4-nitroaniline, followed by a series of reactions including elimination to yield the final product.[15]



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Caption: Production process for 3,5-Dibromonitrobenzene.

## Quantitative Data for Synthesis of 3,5-Dibromonitrobenzene

Starting Material	Reagents	Key Conditions	Product	Yield	Reference
3,5-dibromo-nitro-benzene (1.78 mmol)	TiCl <sub>3</sub> (30 wt% in 2 N HCl), Glacial acetic acid (4 mL)	Room temperature	3,5-Dibromoaniline	86.7%	[16]

## Experimental Protocol: Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene[16]

- Dissolve 3,5-dibromo-nitro-benzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid.

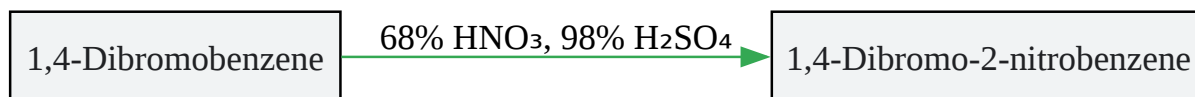
- Gradually add  $\text{TiCl}_3$  (30 wt % in 2 N HCl) until the purple color disappears, even after prolonged stirring at room temperature.
- Monitor the reaction by TLC.
- Once the reaction is complete, concentrate the mixture under a vacuum to remove the acetic acid.
- Neutralize the product with  $\text{H}_2\text{O}$  and 1 M NaOH, followed by the addition of EtOAc solvent.
- Filter the resulting wax-like solid under a vacuum.
- Perform liquid-liquid extraction twice with EtOAc and  $\text{H}_2\text{O}$ .
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  for 30 minutes.
- Filter the drying reagent and evaporate the filtrate under a vacuum.
- Further, dry the product over an oil pump overnight to obtain 387.3 mg (86.7% yield) of the desired product.

## 1,4-Dibromo-2-nitrobenzene

**1,4-Dibromo-2-nitrobenzene** is a versatile chemical compound used in organic synthesis and materials science.<sup>[6]</sup> It serves as an essential intermediate in the production of pharmaceuticals, agrochemicals, and dyes.<sup>[1][4][6]</sup>

## Synthesis Pathways

This isomer is typically synthesized by the nitration of 1,4-dibromobenzene.<sup>[14]</sup>



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Caption: Synthesis of **1,4-Dibromo-2-nitrobenzene**.

## Quantitative Data for Synthesis of 1,4-Dibromo-2-nitrobenzene

Starting Material	Reagents	Key Conditions	Product	Yield	Reference
1,4-dibromobenzene (100 mmol)	68% HNO <sub>3</sub> (32 mL), 98% H <sub>2</sub> SO <sub>4</sub> (64 mL)	50°C, 30 min	1,4-dibromo-2-nitrobenzene	68%	[14]

## Experimental Protocol: Synthesis of 1,4-Dibromo-2-nitrobenzene[14]

- A mixture of 68% nitric acid (32 mL) and 98% sulfuric acid (64 mL) is added dropwise to a solution of 1,4-dibromobenzene (100 mmol) in 98% sulfuric acid (40 mL).
- The reaction mixture is heated at 50°C for 30 minutes.
- After cooling to room temperature, the mixture is diluted with ice water (200 mL).
- The product is extracted with dichloromethane (3 x 200 mL).
- The combined organic layers are washed with water (2 x 100 mL) and 10% potassium hydroxide (3 x 100 mL).
- The organic layer is dried with magnesium sulfate and concentrated.
- The residue is purified by flash chromatography (petroleum ether) to provide **1,4-dibromo-2-nitrobenzene** in 68% yield as a light green-yellow solid.

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